3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid
Description
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with a methoxymethyl group and a phenylacrylic acid moiety
Properties
Molecular Formula |
C27H22O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-3-[4-[3-(methoxymethyl)-2-phenylnaphthalen-1-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H22O4/c1-30-18-22-17-21-9-5-6-10-24(21)27(26(22)20-7-3-2-4-8-20)31-23-14-11-19(12-15-23)13-16-25(28)29/h2-17H,18H2,1H3,(H,28,29)/b16-13+ |
InChI Key |
GPFIKCYCCKWZTJ-DTQAZKPQSA-N |
Isomeric SMILES |
COCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)/C=C/C(=O)O |
Canonical SMILES |
COCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenylacrylic acid moiety can be reduced to form the corresponding phenylpropionic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 3-(4-(3-formyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid, while reduction of the phenylacrylic acid moiety can produce 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)propionic acid.
Scientific Research Applications
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the phenylacrylic acid moiety can interact with enzymes involved in metabolic pathways, while the naphthalene ring system can engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-Methoxymethyl-2-naphthyl)phenyl)acrylic acid: Similar structure but lacks the phenyl group on the naphthalene ring.
3-(4-(2-Phenylnaphthalen-1-yloxy)phenyl)acrylic acid: Similar structure but lacks the methoxymethyl group.
Uniqueness
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to the presence of both the methoxymethyl group and the phenylacrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
